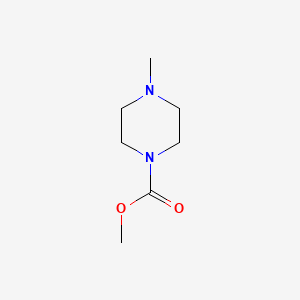

Methyl 4-methylpiperazine-1-carboxylate

Descripción general

Descripción

Methyl 4-methylpiperazine-1-carboxylate is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-methylpiperazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine-1-formyl chloride hydrochloride with methanol in the presence of a base such as sodium cyanide. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process may include steps such as the condensation of 4-methylpiperazine with methyl bromoacetate, followed by deprotection and purification steps to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Methyl 4-methylpiperazine-1-carboxylate

MMPC can be synthesized through several methods, including:

- Condensation Reaction : A common approach involves the reaction of 4-methylpiperazine-1-formyl chloride hydrochloride with methanol in the presence of a base like sodium cyanide. This reaction typically occurs in dichloromethane at low temperatures (0-5°C) to maximize yield and purity.

- Industrial Production : In industrial settings, MMPC is synthesized via large-scale batch reactions that may include the condensation of 4-methylpiperazine with methyl bromoacetate followed by deprotection and purification steps.

Chemistry

MMPC serves as a crucial building block in synthesizing more complex organic molecules. Its unique ester functional group provides distinct reactivity compared to other piperazine derivatives.

Biology

In biological research, MMPC is utilized to study enzyme inhibitors and receptor ligands. Its ability to inhibit specific enzymes makes it valuable for exploring biochemical pathways and developing therapeutic agents.

Medicine

MMPC is investigated for its potential applications in drug development, particularly targeting central nervous system disorders. Its pharmacological properties make it a candidate for designing pharmaceuticals that can modulate neurotransmitter systems .

Industrial Applications

In industry, MMPC is employed in producing polymers and materials with specialized properties. Its chemical structure allows for modifications that enhance material characteristics such as durability and flexibility.

Case Study 1: Enzyme Inhibition

Research has demonstrated that MMPC effectively inhibits Cathepsin L2 activity, leading to potential applications in treating diseases where this enzyme plays a critical role, such as cancer and inflammatory disorders .

Case Study 2: Drug Development

A study focused on developing MMPC-based compounds for central nervous system disorders showed promising results in modulating receptor activity, indicating its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of methyl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors or enzyme inhibition, depending on its specific application .

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-1-piperazinecarbonyl chloride: Used in similar synthetic applications.

N-Boc piperazine: A protected form of piperazine used in organic synthesis.

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another derivative used as a building block in chemical synthesis.

Uniqueness

Methyl 4-methylpiperazine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other piperazine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical characteristics .

Actividad Biológica

Methyl 4-methylpiperazine-1-carboxylate (MMPC) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies based on diverse research findings.

This compound has the following chemical properties:

- Molecular Formula : C₆H₁₃N₂O₂

- Molecular Weight : 129.18 g/mol

- CAS Number : 878771-07-4

- Solubility : Highly soluble in water (up to 5330 mg/ml) .

The structure of MMPC includes a piperazine ring with a methyl group and a carboxylate functional group, which is crucial for its biological activity.

Biological Activity Overview

MMPC exhibits various biological activities, primarily focusing on neuropharmacological effects. Piperazine derivatives, including MMPC, are known for their roles as:

- Antidepressants

- Anxiolytics

- Anticancer agents

Antidepressant and Anxiolytic Activities

Research indicates that piperazine derivatives can modulate serotonergic pathways, which are critical for mood regulation. A study involving a related compound demonstrated that it exhibited significant anxiolytic-like effects in behavioral tests on mice. The serotonergic system's involvement was confirmed through the use of antagonists . These findings suggest that MMPC may also exhibit similar properties due to structural similarities.

Study 1: Behavioral Assessment in Mice

A study investigated the effects of a piperazine derivative on mouse behavior, assessing its potential antidepressant and anxiolytic properties. Key findings included:

- Increased time spent in the center of an open field test, indicating reduced anxiety.

- Decreased immobility time in forced swimming tests, suggesting antidepressant-like activity.

- The involvement of the serotonergic system was confirmed through antagonist pretreatment .

Study 2: Structure-Activity Relationship (SAR)

A recent study explored the structure-activity relationship of methylated piperazine derivatives. It was found that modifications in the methyl group position significantly affected biological potency against cancer cell lines. For instance, specific methyl substitutions enhanced anticancer activity by stabilizing conformations that favor interaction with target proteins .

Data Table: Summary of Biological Activities

Future Directions

The ongoing research into methyl piperazine derivatives suggests promising avenues for drug development. The modification of MMPC could lead to enhanced pharmacological profiles suitable for treating various psychiatric disorders and cancers. Further studies should focus on:

- Detailed pharmacokinetic profiling.

- Long-term toxicity assessments.

- Clinical trials to evaluate efficacy in humans.

Propiedades

IUPAC Name |

methyl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPJWHXPIKDVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281614 | |

| Record name | methyl 4-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7560-85-2 | |

| Record name | 7560-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.